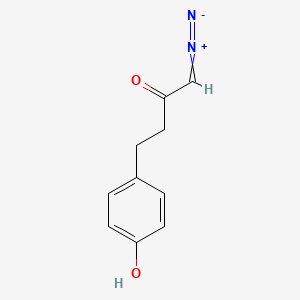
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate is an organic compound with the molecular formula C10H10N2O3 It is known for its unique structure, which includes a diazonium group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate typically involves the diazotization of 4-(4-hydroxyphenyl)but-1-en-2-one. The reaction is carried out under acidic conditions using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures to form the diazonium salt. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors to maintain precise temperature and pH conditions. The product is then purified through crystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the diazonium group to an amine.
Substitution: The diazonium group can be substituted with various nucleophiles, such as halides, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium cyanide (KCN) are employed under mild conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and hydroxy derivatives.
Substitution: Various substituted phenylbutenolates depending on the nucleophile used.
Scientific Research Applications
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate involves its interaction with molecular targets through its diazonium and hydroxyphenyl groups. The diazonium group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The hydroxyphenyl group can participate in hydrogen bonding and van der Waals interactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Diazonio-4-(2-oxocyclohexyl)but-1-en-2-olate
- 4-(4-Hydroxyphenyl)-but-3-en-2-one
Comparison
1-Diazonio-4-(4-hydroxyphenyl)but-1-en-2-olate is unique due to its combination of a diazonium group and a hydroxyphenyl group, which imparts distinct reactivity and biological activity
Properties
CAS No. |
52727-16-9 |
|---|---|
Molecular Formula |
C10H10N2O2 |
Molecular Weight |
190.20 g/mol |
IUPAC Name |
1-diazo-4-(4-hydroxyphenyl)butan-2-one |
InChI |
InChI=1S/C10H10N2O2/c11-12-7-10(14)6-3-8-1-4-9(13)5-2-8/h1-2,4-5,7,13H,3,6H2 |
InChI Key |
BWIRBIDNPYEXKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C=[N+]=[N-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


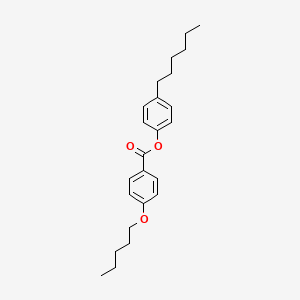

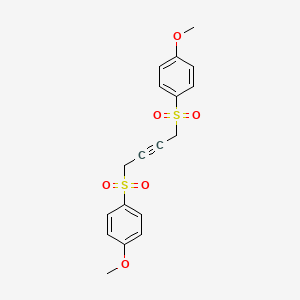

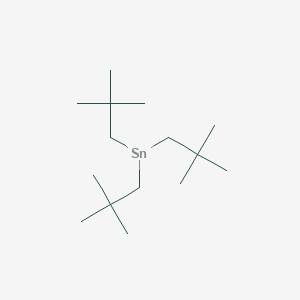
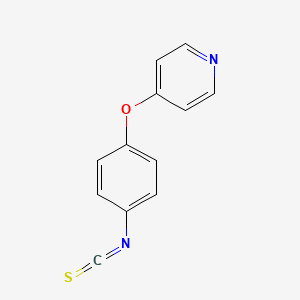
![(8-hydroxy-3,4a,5-trimethyl-9-oxo-4,5,6,7,8,8a-hexahydrobenzo[f][1]benzofuran-4-yl) 2-methylpropanoate](/img/structure/B14641245.png)

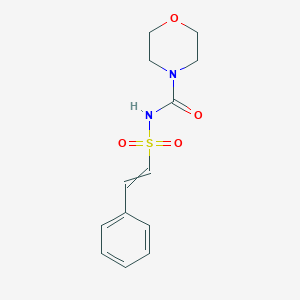

![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
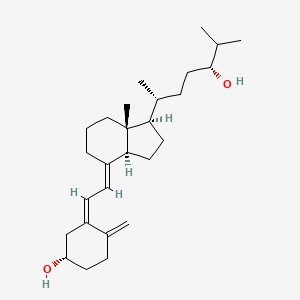
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

